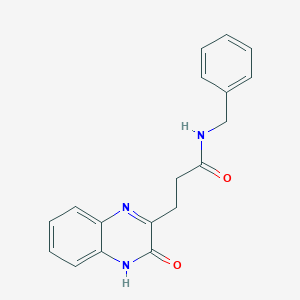
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate, also known as EEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EEPP is a derivative of pentanoic acid and is commonly used as a reagent in organic synthesis. In
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl pentanoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This compound has been shown to have a high affinity for the active site of these enzymes, which leads to their inhibition. This inhibition can result in a range of biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in an increase in the levels of acetylcholine in the body, which can lead to a range of effects including improved cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate has several advantages for use in lab experiments. It is a highly effective reagent in organic synthesis and has been shown to produce high yields of the desired product. It is also relatively easy to synthesize and is readily available from commercial sources. However, there are also limitations to the use of this compound in lab experiments. It can be toxic and may require careful handling and disposal. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl pentanoate. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. This could lead to the discovery of new compounds with potential applications in pharmaceuticals and other industries. Another area of interest is the further investigation of the mechanism of action of this compound and its effects on the body. This could lead to a better understanding of the potential therapeutic applications of this compound and its derivatives. Finally, there is a need for further research on the toxicity and safety of this compound, which could help to inform its use in lab experiments and potential applications in industry.
Synthesemethoden
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate can be synthesized through a multi-step process that involves the reaction of ethyl 4-bromobenzoate with ethyl acetoacetate in the presence of a base. The resulting intermediate is then subjected to a reaction with pentanoic acid to yield this compound. The synthesis of this compound requires careful control of reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of various derivatives of pentanoic acid and has been shown to be highly effective in producing high yields of the desired product. This compound has also been used in the preparation of chiral compounds, which are important intermediates in the synthesis of pharmaceuticals.
Eigenschaften
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-5-6-15(17)19-11-14(16)12-7-9-13(10-8-12)18-4-2/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFFYGIBLBLOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5013523.png)

![N-{2-[(2-furylmethyl)thio]ethyl}methanesulfonamide](/img/structure/B5013539.png)



![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(4-bromobenzamide)](/img/structure/B5013559.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5013563.png)
![2-[(4-chlorophenyl)thio]-N-2-naphthylpropanamide](/img/structure/B5013565.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5013570.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013573.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5013580.png)
![2-butyl-5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5013587.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5013610.png)